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molecular formula C8H5ClN2S B8585212 2-Chloro-5-(3-thienyl)pyrimidine

2-Chloro-5-(3-thienyl)pyrimidine

Cat. No. B8585212
M. Wt: 196.66 g/mol
InChI Key: MPWTVPSTJZXWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05728706

Procedure details

2-Chloro-5-bromopyrimidine and 3-thienyltributyltin are treated in the same manner as in Example 190 to give 2-chloro-5-(3-thienyl)pyrimidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5](Br)=[CH:4][N:3]=1.[S:9]1[CH:13]=[CH:12][C:11]([Sn](CCCC)(CCCC)CCCC)=[CH:10]1>>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:11]2[CH:12]=[CH:13][S:9][CH:10]=2)=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=N1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)[Sn](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=N1)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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